N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid
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Overview
Description
N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Preparation Methods
The preparation of N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavity, enhancing its stability and solubility . The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions can produce reduced derivatives .
Scientific Research Applications
N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents. In biology, it is often employed in experiments to understand its interactions with biological molecules and its potential as a therapeutic agent. In medicine, this compound is investigated for its potential use in drug development and as a diagnostic tool. Industrial applications include its use in the production of specialized materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures or reactivity. For instance, compounds with similar functional groups or molecular frameworks may exhibit analogous behavior in chemical reactions. this compound may have distinct properties that make it more suitable for certain applications.
Properties
IUPAC Name |
N'-benzoyl-N-(6-methylpyridin-2-yl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKPOGQHIDVZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=NC(=O)C2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=NC(=O)C2=CC=CC=C2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.